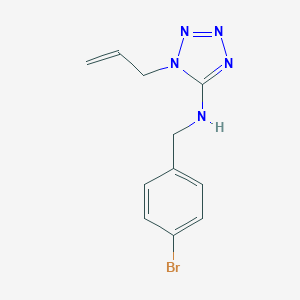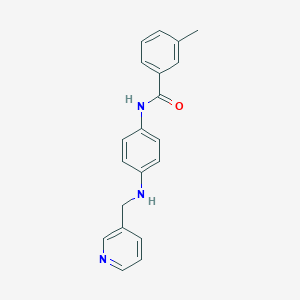![molecular formula C13H13N5O B499645 1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine CAS No. 889949-42-2](/img/structure/B499645.png)
1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine is a compound that belongs to the class of organic compounds known as tetrazoles. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound features a phenylfuran moiety, which is known for its aromatic properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine typically involves the following steps:
Formation of the phenylfuran moiety: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a furan derivative in the presence of a palladium catalyst.
Introduction of the tetrazole ring: The tetrazole ring can be introduced through a cyclization reaction involving an azide and a nitrile.
Methylation: The final step involves the methylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The phenylfuran moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylfuran moiety can yield quinone derivatives, while reduction of the nitro group can produce amines.
Scientific Research Applications
1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . The phenylfuran moiety can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine: This compound is unique due to its combination of a tetrazole ring and a phenylfuran moiety.
N-methyl-1-(5-phenylfuran-2-yl)methanamine: Similar structure but lacks the tetrazole ring.
1-(4-methoxyphenyl)-N-[(5-phenylfuran-2-yl)methyl]methanamine hydrochloride: Contains a methoxy group and a different substitution pattern.
Uniqueness
The uniqueness of this compound lies in its combination of a tetrazole ring and a phenylfuran moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
889949-42-2 |
|---|---|
Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28g/mol |
IUPAC Name |
1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H13N5O/c1-18-13(15-16-17-18)14-9-11-7-8-12(19-11)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,17) |
InChI Key |
VXAZLOSMHBECFP-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-bromophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499562.png)
![2-(2-Methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B499564.png)
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-chlorobenzoic acid](/img/structure/B499567.png)
![2-{[3-Bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B499569.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-[3-(methylamino)propyl]amine](/img/structure/B499570.png)
![1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499571.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B499572.png)

![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine](/img/structure/B499575.png)
![1-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxybenzyl)methanamine](/img/structure/B499578.png)
![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B499580.png)
![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499581.png)
![N-[2-(trifluoromethyl)benzyl]-2H-tetrazol-5-amine](/img/structure/B499583.png)

